molecular formula C7H7N5O B6597173 6-methyl-3-(1H-1,2,3,4-tetrazol-5-yl)-1,2-dihydropyridin-2-one CAS No. 13600-29-8

6-methyl-3-(1H-1,2,3,4-tetrazol-5-yl)-1,2-dihydropyridin-2-one

Cat. No.: B6597173
CAS No.: 13600-29-8
M. Wt: 177.16 g/mol
InChI Key: SCQMDDMOGRSRTP-UHFFFAOYSA-N
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Description

6-Methyl-3-(1H-1,2,3,4-tetrazol-5-yl)-1,2-dihydropyridin-2-one is a heterocyclic organic compound characterized by its nitrogen-rich structure. This compound belongs to the class of tetrazoles, which are known for their diverse biological and pharmaceutical applications due to their structural similarity to carboxylic acids.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-methyl-3-(1H-1,2,3,4-tetrazol-5-yl)-1,2-dihydropyridin-2-one typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method is the reaction of 6-methyl-1,2-dihydropyridin-2-one with 1H-1,2,3,4-tetrazol-5-yl derivatives in the presence of a suitable catalyst.

Industrial Production Methods: In an industrial setting, the compound is synthesized using large-scale reactors with controlled temperature and pressure conditions to ensure high yield and purity. The process may involve continuous flow chemistry to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: This compound undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.

  • Substitution: Nucleophilic substitution reactions are typically carried out using strong nucleophiles like sodium azide (NaN₃).

Major Products Formed:

  • Oxidation: Formation of corresponding carboxylic acids or ketones.

  • Reduction: Production of reduced derivatives with altered functional groups.

  • Substitution: Generation of substituted tetrazole derivatives.

Scientific Research Applications

Medicinal Chemistry

Pharmacological Potential
This compound is primarily studied for its pharmacological properties. Research indicates that derivatives of dihydropyridinones exhibit a range of biological activities, including anti-inflammatory, analgesic, and antimicrobial effects. The incorporation of the tetrazole ring enhances these properties due to its ability to mimic carboxylic acids while improving metabolic stability.

Case Study: Antimicrobial Activity
A study published in the Journal of Medicinal Chemistry demonstrated that modifications of dihydropyridinones with tetrazole groups resulted in compounds with significant antimicrobial activity against both Gram-positive and Gram-negative bacteria. The study highlighted that the presence of the tetrazole moiety contributed to increased binding affinity to bacterial enzymes, thus inhibiting their growth effectively .

Table 1: Biological Activities of Dihydropyridinone Derivatives

CompoundActivity TypeReference
6-Methyl-3-(1H-tetrazol-5-yl)-1,2-dihydropyridin-2-oneAntimicrobialJournal of Medicinal Chemistry
5-(4-Methoxyphenyl)-2-(1H-tetrazol-5-yl)-1H-pyrroleAnti-inflammatoryEuropean Journal of Medicinal Chemistry
3-(1H-tetrazol-5-yl)-2-methylphenolAnalgesicBioorganic & Medicinal Chemistry Letters

Agricultural Applications

Fungicidal Properties
Research has shown that tetrazole-containing compounds can act as fungicides. The unique structure allows them to interfere with fungal cell wall synthesis. A study evaluated the efficacy of several tetrazole derivatives, including 6-methyl-3-(1H-tetrazol-5-yl)-1,2-dihydropyridin-2-one, against common agricultural pathogens.

Case Study: Efficacy Against Fungal Pathogens
In a controlled environment study, this compound exhibited significant antifungal activity against Fusarium and Aspergillus species. The results indicated a reduction in fungal growth by over 70% at optimal concentrations .

Material Science

Polymer Additives
The compound's ability to act as a stabilizing agent in polymer formulations has been explored. Its incorporation into polymer matrices can enhance thermal stability and mechanical properties.

Case Study: Thermal Stability Enhancement
A recent investigation into the use of 6-methyl-3-(1H-tetrazol-5-yl)-1,2-dihydropyridin-2-one as an additive in polyvinyl chloride (PVC) showed improved thermal stability during processing. The addition of this compound reduced degradation rates by nearly 30% compared to standard formulations without additives .

Mechanism of Action

The mechanism by which 6-methyl-3-(1H-1,2,3,4-tetrazol-5-yl)-1,2-dihydropyridin-2-one exerts its effects involves its interaction with molecular targets and pathways. The compound's nitrogen-rich structure allows it to form strong bonds with biological targets, leading to its diverse biological activities.

Molecular Targets and Pathways:

  • Enzyme Inhibition: The compound may inhibit specific enzymes by binding to their active sites.

  • Receptor Binding: It can interact with receptors, modulating their activity and signaling pathways.

Comparison with Similar Compounds

  • Tetrazole Derivatives: Other tetrazole derivatives with similar structures and properties.

  • Pyridine-based Compounds: Compounds containing pyridine rings with similar functional groups.

Uniqueness: 6-Methyl-3-(1H-1,2,3,4-tetrazol-5-yl)-1,2-dihydropyridin-2-one stands out due to its specific substitution pattern and the presence of the dihydropyridin-2-one moiety, which contributes to its unique chemical and biological properties.

Biological Activity

6-Methyl-3-(1H-1,2,3,4-tetrazol-5-yl)-1,2-dihydropyridin-2-one (CAS Number: 13600-29-8) is a compound of interest due to its potential biological activities. This article delves into its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C7H7N5OC_7H_7N_5O, with a molecular weight of 177.16 g/mol. The compound features a dihydropyridinone core substituted with a tetrazole ring, which is known for its diverse biological activities.

Antimicrobial Activity

Research indicates that compounds containing tetrazole moieties exhibit significant antimicrobial properties. In a study evaluating various derivatives, it was found that certain tetrazole-containing compounds displayed potent antibacterial activity against both Gram-positive and Gram-negative bacteria. For instance:

  • Minimum Inhibitory Concentrations (MICs) : Compounds with tetrazole rings were shown to have MIC values ranging from 0.25 to 16 µg/mL against clinical strains of Staphylococcus aureus and Klebsiella pneumoniae .
CompoundTarget BacteriaMIC (µg/mL)
6-Methyl-3-(tetrazole)S. aureus ATCC 259238
6-Methyl-3-(tetrazole)K. pneumoniae ATCC 70060316

Cytotoxicity

The cytotoxic effects of this compound have been evaluated against various cancer cell lines. In vitro studies suggest that this compound exhibits selective cytotoxicity towards cancer cells while sparing normal cells. For example:

  • Cell Lines Tested : HepG2 (liver cancer), SGC-7901 (stomach cancer).
Cell LineIC50 (µM)
HepG215
SGC-790120

These findings indicate the potential for this compound as an anticancer agent.

The biological activity of tetrazole derivatives is often attributed to their ability to interact with various biological targets. For instance:

  • Enzyme Inhibition : Some studies have shown that tetrazole-containing compounds can inhibit enzymes such as xanthine oxidase (XO), which is involved in purine metabolism. This inhibition can lead to reduced oxidative stress and inflammation .
  • Antibacterial Mechanism : The mechanism by which these compounds exert their antibacterial effects may involve disruption of bacterial cell wall synthesis or interference with metabolic pathways critical for bacterial survival .

Case Studies

Several case studies highlight the therapeutic potential of tetrazole derivatives:

  • Study on Antimicrobial Efficacy : A series of synthesized tetrazole derivatives were tested against clinical isolates of S. epidermidis, showing promising results with MIC values as low as 2 µg/mL for certain derivatives .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 6-methyl-3-(1H-tetrazol-5-yl)-1,2-dihydropyridin-2-one, and how can reaction conditions be optimized?

  • Methodological Answer : The compound can be synthesized via metal carbonyl-mediated rearrangements of 1,2,4-oxadiazole precursors, as demonstrated in pyrimidine derivatives. Key steps include cyclization under reflux with catalysts like Fe(CO)₃ and purification via column chromatography. Optimization involves adjusting solvent polarity (e.g., DMF vs. ethanol), temperature (80–120°C), and stoichiometric ratios of reactants to maximize yields .

Q. How is the crystal structure of this compound determined, and what software tools are recommended for refinement?

  • Methodological Answer : X-ray crystallography is the gold standard. Data collection using Bruker SMART APEX diffractometers (Cu-Kα radiation) followed by refinement via SHELX programs (e.g., SHELXL for small-molecule structures) is widely adopted. Hydrogen bonding networks and torsion angles should be analyzed to validate the tetrazole-pyridinone conformation .

Q. What spectroscopic techniques are critical for characterizing this compound?

  • Methodological Answer : Use NMR (¹H/¹³C) to confirm the tetrazole ring (δ ~8.5–9.5 ppm for NH protons) and pyridinone carbonyl (δ ~165–170 ppm in ¹³C). IR spectroscopy identifies N–H stretches (~3200 cm⁻¹) and carbonyl vibrations (~1680 cm⁻¹). High-resolution mass spectrometry (HRMS) validates molecular ion peaks .

Advanced Research Questions

Q. How can computational methods predict the bioactivity of 6-methyl-3-(tetrazol-5-yl)-dihydropyridin-2-one derivatives?

  • Methodological Answer : Molecular docking (AutoDock Vina) and MD simulations (GROMACS) model interactions with targets like viral endonucleases. For example, hydroxypyridinone analogs show chelation with Mn²⁺/Mg²⁺ in influenza PAN endonuclease active sites, correlating with IC₅₀ values in enzymatic assays. SwissADME predicts pharmacokinetic properties (e.g., logP, bioavailability) to prioritize analogs .

Q. What strategies resolve contradictions in crystallographic data between synthetic batches?

  • Methodological Answer : Discrepancies in unit cell parameters may arise from solvent inclusion or polymorphism. Compare datasets using Olex2 or Mercury; employ Hirshfeld surface analysis to assess packing efficiency. If twinning occurs, use TWINABS for data integration and refine with SHELXL’s TWIN/BASF commands .

Q. How does the tetrazole ring’s tautomeric state influence the compound’s reactivity and binding affinity?

  • Methodological Answer : The 1H-tetrazole tautomer (vs. 2H) enhances hydrogen-bonding capacity. DFT calculations (Gaussian 09) at the B3LYP/6-31G* level quantify tautomer stability. In bioactivity studies, the 1H form shows stronger interactions with residues like His41 in viral proteases, as seen in SAR models .

Q. What experimental approaches validate the compound’s mechanism of action in enzyme inhibition?

  • Methodological Answer : Fluorescence-based enzyme assays (e.g., influenza endonuclease) measure IC₅₀ values. Use ITC (isothermal titration calorimetry) to determine binding constants (Kd) and stoichiometry. Competitive inhibition can be confirmed via Lineweaver-Burk plots with varying substrate concentrations .

Q. Data Contradiction Analysis

Q. How to address discrepancies between computational predictions and experimental bioactivity results?

  • Methodological Answer : Reassess force field parameters (e.g., AMBER vs. CHARMM) in docking studies. Validate protonation states of the tetrazole ring at physiological pH using MarvinSketch. Experimental validation via site-directed mutagenesis of target proteins (e.g., PAN endonuclease) can identify key binding residues missed in simulations .

Q. Why do synthetic yields vary significantly across reported methods?

  • Methodological Answer : Variations arise from competing side reactions (e.g., oxadiazole decomposition). Monitor intermediates via LC-MS to identify bottlenecks. Design DoE (Design of Experiments) protocols to test variables like catalyst loading (e.g., Fe(CO)₃: 0.5–2.0 eq.) and reaction time (12–48 hrs) .

Q. Methodological Tables

Table 1. Key Crystallographic Parameters

ParameterValue (Example from )
Space groupP21/c
Unit cell (Å, °)a=3.6477, b=16.9661, c=9.5465, β=97.465
Resolution (Å)0.84
R-factor0.039
Refinement softwareSHELXL-2018/3

Table 2. Bioactivity Data from Analogous Compounds

Compound ClassTargetIC₅₀/EC₅₀Reference
HydroxypyridinoneInfluenza PAN11 nM (enzyme), 11 μM (cell)
Tetrazole-pyridinoneBacterial protease25 μM

Properties

IUPAC Name

6-methyl-3-(2H-tetrazol-5-yl)-1H-pyridin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7N5O/c1-4-2-3-5(7(13)8-4)6-9-11-12-10-6/h2-3H,1H3,(H,8,13)(H,9,10,11,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SCQMDDMOGRSRTP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C(=O)N1)C2=NNN=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301249979
Record name 6-Methyl-3-(2H-tetrazol-5-yl)-2(1H)-pyridinone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301249979
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

177.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

13600-29-8
Record name 6-Methyl-3-(2H-tetrazol-5-yl)-2(1H)-pyridinone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=13600-29-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 6-Methyl-3-(2H-tetrazol-5-yl)-2(1H)-pyridinone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301249979
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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